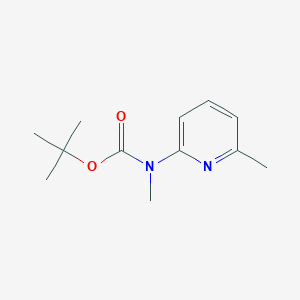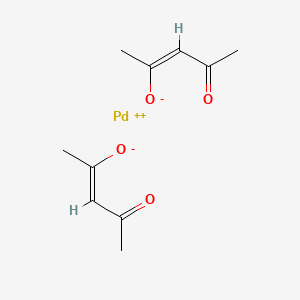
Sulfachloropyridazine (sodium)
Descripción general
Descripción
Sulfachloropyridazine (sodium) is a useful research compound. Its molecular formula is C10H10ClN4NaO3S and its molecular weight is 324.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfachloropyridazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyridazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic Resistance and Environmental Impact
Anaerobic Digestion and Antibiotic Resistance
A study found that sulfachloropyridazine sodium (SCPS) in swine manure undergoing anaerobic digestion (AD) impacted the abundance of antibiotic resistance genes (ARGs). The presence of both SCPS and zinc altered the degradation of SCPS and influenced the ARGs, highlighting the environmental implications of SCPS in agricultural settings (Zhang et al., 2017).
Transport in Soil Systems
Research on the sorption and transport of sulfachloropyridazine in soil showed that the substance is highly mobile in soil, potentially moving to surface waters and groundwaters. This study underscores the environmental pathways and fate of SCPS when introduced into soil environments (Boxall et al., 2002).
Advanced Water Treatment
Degradation via Peroxymonosulfate Activation
An innovative approach using Co(OH)2 nanoparticles decorated urchin-like WO3 showed high efficiency in degrading sulfachloropyridazine through peroxymonosulfate activation. This study highlights advanced methods for removing contaminants like SCPS from water (Tao et al., 2020).
Electrochemical Treatment
Another study explored the electro-Fenton treatment of sulfachloropyridazine, a model for sulfonamide antibiotics. This research provides insight into the kinetics, reaction pathways, and toxicity evolution in the context of advanced water treatment technologies (Dirany et al., 2012).
Biogas Production and Enzyme Activities
- Anaerobic Digestion and Biogas Production: The influence of SCPS and zinc on enzyme activities and biogas production during the anaerobic digestion of swine manure was studied, revealing how these substances impact biogas accumulation and enzyme activity in biogas production processes (Zhang et al., 2018).
Environmental Toxicity
- Eco-toxic Effects on Crops: A study investigating the toxic effects of sulfachloropyridazine sodium on wheat, Chinese cabbage, and tomato highlighted significant impacts on root and shoot elongation, indicating the potential eco-toxic effects of SCPS in agricultural settings (Jin et al., 2009).
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















